(3aR,4R,7aS)-tert-Butyl 4-aminohexahydro-1H-isoindole-2(3H)-carboxylate
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Overview
Description
(3aR,4R,7aS)-tert-Butyl 4-aminohexahydro-1H-isoindole-2(3H)-carboxylate is a complex organic compound that features a tert-butyl group, an amino group, and a hexahydro-isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4R,7aS)-tert-Butyl 4-aminohexahydro-1H-isoindole-2(3H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The initial step involves the formation of the hexahydro-isoindole core through a cyclization reaction. This can be achieved by reacting a suitable diene with an amine under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butyl esterification reaction. This step often employs tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of tertiary butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(3aR,4R,7aS)-tert-Butyl 4-aminohexahydro-1H-isoindole-2(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where nucleophiles such as halides or alkoxides replace the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Halides (e.g., HCl, HBr), Alkoxides (e.g., NaOCH₃)
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3aR,4R,7aS)-tert-Butyl 4-aminohexahydro-1H-isoindole-2(3H)-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: The compound can be used in studies to understand the biological activity of isoindole derivatives and their interactions with biological targets.
Industrial Applications: It may be utilized in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (3aR,4R,7aS)-tert-Butyl 4-aminohexahydro-1H-isoindole-2(3H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tert-butyl group and amino group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-aminopiperidine-1-carboxylate
- tert-Butyl 4-aminocyclohexane-1-carboxylate
- tert-Butyl 4-aminopiperazine-1-carboxylate
Uniqueness
Compared to similar compounds, (3aR,4R,7aS)-tert-Butyl 4-aminohexahydro-1H-isoindole-2(3H)-carboxylate stands out due to its hexahydro-isoindole core, which imparts unique steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
tert-butyl (3aR,4R,7aS)-4-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-5-4-6-11(14)10(9)8-15/h9-11H,4-8,14H2,1-3H3/t9-,10+,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTNEZKFSOMQJI-OUAUKWLOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(C2C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CCC[C@H]([C@H]2C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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